molecular formula C16H22AsN3O4S B583681 N-Biotinyl p-Aminophenyl Arsinic Acid CAS No. 212391-23-6

N-Biotinyl p-Aminophenyl Arsinic Acid

Cat. No.: B583681
CAS No.: 212391-23-6
M. Wt: 427.4 g/mol
InChI Key: KIGNHFTUMFFUSZ-YDHLFZDLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-Biotinyl p-Aminophenyl Arsinic Acid” is a chemical compound with the molecular formula C16H22AsN3O4S and a molecular weight of 427.35 . It is also known by the alternate name As-[4-[[5-[(3aS,4S,6aR)-Hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]phenyl]arsinic Acid .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found in the search results, a related compound, arsinothricin (AST), has been synthesized through two routes . One method involves the condensation of 2-chloroethyl (methyl)arsinic acid with acetamidomalonate, and the other involves the reduction of the N-acetyl protected derivative of hydroxyarsinothricin (AST-OH) and subsequent methylation of a trivalent arsenic intermediate with methyl iodide .


Physical and Chemical Properties Analysis

“this compound” is a solid substance with a melting point of 214-218°C . It is classified as a Dangerous Good for transport and may be subject to additional shipping charges .

Scientific Research Applications

Synthesis and Modification Techniques

N-Biotinyl p-Aminophenyl Arsinic Acid and its derivatives have been explored in various synthesis and chemical modification methods to create biotin-arsenic conjugates for diverse applications. An improved synthesis method for arsenic-biotin conjugates, involving the reaction of biotinyl chloride with p-aminophenyldichloroarsine to produce an amide-linked conjugate, has facilitated their application in a wide range of fields (Heredia-Moya & Kirk, 2008). Furthermore, the incorporation of non-natural amino acids with both fluorophore and biotin into proteins in a cell-free translation system has demonstrated the compound's utility in protein research, highlighting a method for double labeling proteins with biotin and fluorophores for enhanced detection and analysis (Egusa et al., 2010).

Biotransformations and Environmental Applications

In environmental science, the biotransformation of organoarsenicals by microbes, such as Shewanella putrefaciens, involves the reduction of methylarsenate (MAs(V)) to methylarsenite (MAs(III)) and the cleavage of C-As bonds in aromatic arsenicals. This process highlights the role of this compound derivatives in understanding microbial interactions with organoarsenicals and their potential in bioremediation strategies (Chen & Rosen, 2016).

Biotechnological and Molecular Biology Applications

The site-specific biotinylation of cell surface proteins using biotin ligase presents a novel method for targeting quantum dots to surface proteins in living cells. This technique, leveraging the specificity of biotin ligase for a lysine side chain within a 15-amino acid acceptor peptide sequence, offers a powerful tool for cellular imaging and studying protein localization and dynamics in real time (Howarth et al., 2005).

Safety and Hazards

“N-Biotinyl p-Aminophenyl Arsinic Acid” is toxic if swallowed or inhaled . It is recommended to avoid dust formation, breathing vapours, mist or gas, and ensure adequate ventilation . In case of skin contact, contaminated clothing and shoes should be removed, and the skin should be washed off with soap and plenty of water .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-Biotinyl p-Aminophenyl Arsinic Acid involves the reaction of p-Aminophenyl Arsinic Acid with N-Hydroxysuccinimide Biotin to form the final product.", "Starting Materials": [ "p-Aminophenyl Arsinic Acid", "N-Hydroxysuccinimide Biotin" ], "Reaction": [ "Dissolve p-Aminophenyl Arsinic Acid in a suitable solvent such as DMF or DMSO", "Add N-Hydroxysuccinimide Biotin to the reaction mixture", "Add a coupling agent such as DCC or EDC to activate the reaction", "Allow the reaction to proceed for several hours at room temperature or at a slightly elevated temperature", "Purify the product using column chromatography or recrystallization" ] }

CAS No.

212391-23-6

Molecular Formula

C16H22AsN3O4S

Molecular Weight

427.4 g/mol

IUPAC Name

[4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]phenyl]arsonous acid

InChI

InChI=1S/C16H22AsN3O4S/c21-14(18-11-7-5-10(6-8-11)17(23)24)4-2-1-3-13-15-12(9-25-13)19-16(22)20-15/h5-8,12-13,15,23-24H,1-4,9H2,(H,18,21)(H2,19,20,22)/t12-,13-,15-/m0/s1

InChI Key

KIGNHFTUMFFUSZ-YDHLFZDLSA-N

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NC3=CC=C(C=C3)[As](O)O)NC(=O)N2

SMILES

C1C2C(C(S1)CCCCC(=O)NC3=CC=C(C=C3)[As](O)O)NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NC3=CC=C(C=C3)[As](O)O)NC(=O)N2

Synonyms

As-[4-[[5-[(3aS,4S,6aR)-Hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]phenyl]arsinic Acid; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.